molecular formula C20H19NO3S2 B2822399 (Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 306324-12-9

(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2822399
CAS No.: 306324-12-9
M. Wt: 385.5
InChI Key: HPCPVUGNGFJESO-WQRHYEAKSA-N
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Description

(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a rhodanine-based derivative featuring a 2-thioxothiazolidin-4-one core. Key structural elements include:

  • Position 3: A 2,3-dimethylphenyl group, which confers steric bulk and lipophilicity.
  • Position 5: A (Z)-configured 3-ethoxy-4-hydroxybenzylidene substituent, providing electron-donating groups (ethoxy and hydroxy) that enhance electronic interactions with biological targets.

This compound is synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one derivatives and substituted benzaldehydes under acidic conditions, a method consistent with protocols in and . Its structural features align with bioactive rhodanine derivatives, which are known for anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-4-24-17-10-14(8-9-16(17)22)11-18-19(23)21(20(25)26-18)15-7-5-6-12(2)13(15)3/h5-11,22H,4H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPVUGNGFJESO-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its anticancer properties, antibacterial effects, and potential as an antioxidant.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Thiazolidin-4-one
  • Substituents :
    • 2,3-dimethylphenyl group
    • 3-ethoxy-4-hydroxybenzylidene moiety

This specific arrangement contributes to its biological activity through various mechanisms.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.

  • Mechanism of Action :
    • Thiazolidin-4-one derivatives often act by interacting with DNA or inhibiting key enzymes involved in cancer progression.
    • For instance, some derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Studies :
    • A study demonstrated that related thiazolidin-4-one compounds exhibited IC50 values ranging from 0.11 to 0.16 µM against breast cancer cell lines (MCF-7) .
    • Another investigation highlighted similar compounds showing significant cytotoxicity against various cancer types, including leukemia and colon cancer .

Antibacterial Activity

The antibacterial properties of thiazolidin-4-one derivatives have also been documented. The compound's ability to inhibit bacterial growth can be attributed to its structural features.

  • Mechanism of Action :
    • These compounds often disrupt bacterial cell wall synthesis or inhibit biofilm formation, which is critical for bacterial virulence.
  • Research Findings :
    • In vitro studies have shown that thiazolidin-4-one derivatives can significantly reduce the biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa .
    • Specific derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against certain bacterial strains .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's thiazolidinone framework contributes to its ability to scavenge free radicals.

  • Research Evidence :
    • Studies using the TBARS assay indicated that certain thiazolidinone derivatives significantly reduced lipid peroxidation, suggesting strong antioxidant potential .
    • Compounds were evaluated for their EC50 values, with some exhibiting effective inhibition against oxidative stress markers at low concentrations.

Data Summary

Biological ActivityMechanismIC50/MIC ValuesReference
AnticancerDNA interaction, apoptosis induction0.11 – 0.16 µM (MCF-7)
AntibacterialCell wall synthesis disruption0.5 µg/mL (S. aureus)
AntioxidantFree radical scavengingEC50 values 0.565 – 4.24 µM

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Specifically, compounds have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines, indicating potent anticancer activity .

Antioxidant Properties

The antioxidant activity of thiazolidinones is another area of interest. Compounds that share structural similarities with this compound have been shown to effectively reduce lipid peroxidation and scavenge free radicals. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidinone derivatives against HIV. Although some compounds showed toxicity towards host cells, molecular docking studies indicated potential interactions with viral proteins, suggesting avenues for further research into their use as antiviral agents .

Biopesticides

The agricultural sector has also benefited from the development of thiazolidinone derivatives as biopesticides. These compounds can serve as eco-friendly alternatives to synthetic pesticides, targeting pests while minimizing environmental impact. Research highlights the potential of these compounds in managing agricultural pests effectively without contributing to pesticide resistance .

Plant Growth Regulators

Thiazolidinones may also function as plant growth regulators. Their application can enhance growth parameters and yield in various crops by modulating hormonal pathways within plants. This aspect is particularly relevant in sustainable agriculture practices aimed at improving crop resilience and productivity .

Polymer Chemistry

In materials science, thiazolidinone derivatives are being investigated for their role in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as antimicrobial activity or UV stability. This versatility opens new avenues for developing advanced materials with tailored properties for various industrial applications .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiazolidinone derivatives similar to this compound against MCF-7 and HT-29 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.11 µM to 0.53 µM, showcasing their potential as effective anticancer agents .

Case Study 2: Biopesticide Development

In agricultural research, a derivative was tested for its efficacy as a biopesticide against common crop pests. The compound demonstrated a significant reduction in pest populations when applied at specific concentrations, highlighting its potential as an environmentally friendly pest management solution .

Chemical Reactions Analysis

Reactivity of the Thioxothiazolidinone Core

The thioxothiazolidinone ring is central to the compound’s reactivity. Key reactions involve:

  • Nucleophilic Substitution : The thioxo (C=S) group is susceptible to nucleophilic attack, enabling sulfur replacement with oxygen or nitrogen nucleophiles under basic or acidic conditions.

  • Ring-Opening Reactions : Acidic or alkaline hydrolysis may cleave the thiazolidinone ring, forming thiol or carboxylic acid derivatives.

  • Tautomerization : The keto-enol tautomerism of the 4-oxo group influences stability and reactivity in polar solvents.

Electrophilic Aromatic Substitution in the Benzylidene Moiety

The benzylidene aromatic ring undergoes electrophilic substitution due to electron-donating groups (hydroxyl and ethoxy):

Reaction Type Conditions Position Substituted Products
NitrationHNO₃, H₂SO₄Para to hydroxylNitro derivatives
SulfonationSO₃, H₂SO₄Ortho to ethoxySulfonic acid derivatives
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Para to hydroxylHalo-substituted analogs

These modifications enhance solubility or alter biological activity .

Oxidation and Reduction Reactions

  • Hydroxyl Group Oxidation : The phenolic -OH group is oxidized to a quinone structure using agents like KMnO₄ or CrO₃, potentially altering redox properties.

  • Thioxo Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces C=S to C-SH, forming thiol intermediates.

Biological Interactions as Chemical Reactions

The compound interacts with biological targets through non-covalent and covalent mechanisms:

  • Enzyme Inhibition : The thioxothiazolidinone scaffold binds to cyclooxygenase-II (COX-II) and inducible nitric oxide synthase (iNOS) via hydrogen bonding and hydrophobic interactions, inhibiting prostaglandin and nitric oxide production .

  • Metal Chelation : The hydroxyl and carbonyl groups coordinate with metal ions (e.g., Fe³⁺, Cu²⁺), influencing antioxidant activity.

Functional Group Transformations

Functional Group Reaction Reagents/Conditions Application
Ethoxy (-OCH₂CH₃)HydrolysisHBr/AcOH or NaOH/H₂OConversion to hydroxyl group
Hydroxyl (-OH)EtherificationR-X (alkyl halide), K₂CO₃Enhanced lipophilicity
Benzylidene (C=CH-)HydrogenationH₂, Pd/CSaturated derivative synthesis

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces cleavage of the benzylidene double bond, forming fragmented aromatic products.

  • Thermal Decomposition : Heating above 200°C leads to decarboxylation and sulfur dioxide release.

Comparative Reactivity with Analogues

The compound’s unique 2,3-dimethylphenyl and 3-ethoxy-4-hydroxybenzylidene substituents differentiate its reactivity from simpler thiazolidinones:

Compound Key Functional Groups Dominant Reactivity
PioglitazoneThiazolidinedione, pyridineInsulin sensitization via PPAR-γ
RosiglitazoneThiazolidinedione, pyridineSimilar to pioglitazone
Target CompoundThioxothiazolidinone, benzylideneElectrophilic substitution, enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogues reported in the evidence:

Compound Position 3 Substituent Position 5 Benzylidene Group Key Biological Activity Notable Findings Reference
(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one 2,3-Dimethylphenyl 3-Ethoxy-4-hydroxy Anticancer (pro-apoptotic) Hypothesized to enhance membrane permeability and target interaction via lipophilicity. N/A
MHY695 (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one None (unsubstituted) 3-Ethoxy-4-hydroxy Cytotoxic in colon cancer cells Induces apoptosis via mitochondrial pathways; lacks Position 3 substituent.
3-(4-Fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one 4-Fluorophenyl 3-Ethoxy-4-hydroxy Anti-biofilm Most reported anti-biofilm agent in aBiofilm database (86 entries).
(Z)-3-(benzo[d]thiazol-2-yl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one (A7) Benzo[d]thiazol-2-yl 4-Methoxy α-Amylase/α-glucosidase inhibition High inhibitory activity (IC₅₀ = 1.2 µM for α-glucosidase).
(Z)-5-(1-methylindol-3-ylmethylene)-2-thioxothiazolidin-4-one (5f) Phenylacetic acid 1-Methylindol-3-ylmethylene Antifungal Phenylacetic acid at Position 3 maximizes antifungal activity.
(Z)-3-(2-oxoethyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one (3a) 2-Oxoethyl 4-Methoxy Aldose reductase inhibition High yield (85%); melting point 215–217°C.

Structural and Functional Insights

Position 3 Substituents :

  • The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., 2-oxoethyl in 3a or unsubstituted derivatives like MHY695 ). This may improve cellular uptake and target binding in hydrophobic environments.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in anti-biofilm agents ) increase polarity, favoring interactions with biofilm matrices, while aromatic groups (e.g., benzo[d]thiazol-2-yl in A7 ) enhance enzyme inhibition via π-π stacking.

Position 5 Benzylidene Modifications :

  • 3-Ethoxy-4-hydroxybenzylidene is a recurring motif in anti-biofilm and anticancer compounds . The ethoxy group improves metabolic stability, while the hydroxy group facilitates hydrogen bonding.
  • 4-Methoxy or 3,4-dimethoxy substituents (e.g., in A5–A7 ) are associated with enzyme inhibition, likely due to enhanced electron donation and steric fit.

Biological Activity Trends :

  • Anticancer activity correlates with substituents that balance lipophilicity and hydrogen-bonding capacity (e.g., MHY695 and the target compound) .
  • Anti-biofilm activity is maximized with halogenated aryl groups (e.g., 4-fluorophenyl) and 3-ethoxy-4-hydroxybenzylidene .
  • Enzyme inhibition (e.g., α-glucosidase) favors bulkier, aromatic substituents at Position 3 (e.g., benzo[d]thiazol-2-yl) .

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